4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives typically involves multi-step reactions starting from basic heterocyclic precursors. For instance, a related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, was synthesized through a 4-step procedure beginning with Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, showcasing the complexity involved in synthesizing these molecules (Xin, 2012).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused with a pyridine ring, which is further substituted with various functional groups depending on the desired biological activity. For example, crystal structure analysis of a related compound confirmed the arrangement of its molecular framework, providing insights into its 3D conformation (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolopyridine derivatives undergo various chemical reactions, including functionalization and substitution, to enhance their biological activity. The aminocarbonylation reaction is one example, where the 3-carboxamide moiety of pyrazolo[3,4-b]pyridine-3-carboxamide derivatives is introduced using palladium-catalyzed methodology, demonstrating the versatility of these compounds in chemical synthesis (Keating & Alam, 2021).
Physical Properties Analysis
The physical properties of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide, such as solubility, melting point, and crystallinity, are crucial for its formulation and application in drug development. While specific data on this compound might not be readily available, related studies suggest that pyrazolopyridine derivatives generally exhibit good solubility in polar solvents, which is beneficial for their pharmacological application (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and bioavailability, are influenced by the molecular structure of the pyrazolopyridine derivatives. These properties are tailored through chemical synthesis to achieve the desired biological effect, demonstrating the compound's potential in drug design and discovery (Shaabani et al., 2009).
Scientific Research Applications
Structural Studies and Chemistry :
- Quiroga et al. (1999) explored the chemistry of related pyrazolo[3,4-b]pyridines, including structural analysis through NMR and X-ray diffraction, revealing insights into their tautomeric structures and hydrogen bonding patterns (Quiroga et al., 1999).
Synthetic Methods and Derivatives :
- Mello et al. (1999) described the synthesis of various 4-(aryl)amino-5-carboethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridines, providing insights into new synthetic pathways and spectral analysis for these compounds (Mello et al., 1999).
- Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, contributing to pharmacological applications (Rahmouni et al., 2016).
- Shaabani et al. (2009) developed a one-pot reaction to produce a new class of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting a novel synthetic method and potential applications in various fields (Shaabani et al., 2009).
Pharmacological Properties :
- Xin (2012) synthesized a similar compound to evaluate its antitumor activities, providing insight into the potential therapeutic applications of these compounds (Xin, 2012).
- Mello et al. (2004) investigated 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters for anti-Leishmania properties, contributing to the development of potential anti-parasitic drugs (Mello et al., 2004).
Antimicrobial Activities :
- Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against several bacteria, indicating potential applications in antimicrobial therapies (Panda et al., 2011).
properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-4-6-7(10)5(8(11)15)3-12-9(6)14(2)13-4/h3H,1-2H3,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNJVZMMMDZVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370910 | |
Record name | 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide | |
CAS RN |
175201-98-6 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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